1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carbonitrile
Overview
Description
1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carbonitrile is a chemical compound with the molecular formula C12H7N5 . It is a part of the pyrazolo[3,4-d]pyrimidine class of compounds, which are known to exhibit various biological activities .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves reactions of 5-amino-1-phenyl-1H-pyrazole derivatives with N-substituted isatins . The reaction of N-substituted isatins with 5-amino-1-phenyl-1H-pyrazole-4-carboxamide in refluxing methanol in the presence of excess sodium methoxide led to cyclocondensation .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic system consisting of a pyrazole ring fused with a pyrimidine ring .Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidines are known to exhibit various chemical reactions. For instance, they can undergo reactions with 5-amino-1-phenyl-1H-pyrazole-4-carboxamide to form cyclocondensation products .Scientific Research Applications
Antibacterial Agents : 1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carbonitrile derivatives have been synthesized and evaluated for their antibacterial activity. These compounds have shown significant inhibitory effects against various pathogenic bacteria, suggesting their potential as antibacterial agents (Rahmouni et al., 2014), (Beyzaei et al., 2017).
Antifungal and Anticancer Properties : Some derivatives of this compound have been synthesized and evaluated for their potential cytotoxicity against cancer cells, showing significant effects in certain cases. This highlights their potential application in cancer therapy (Abdel‐Latif et al., 2016).
Corrosion Inhibition : Certain derivatives of this compound have been studied for their corrosion inhibition properties, particularly on steel surfaces in acidic environments. This application is important in industrial chemistry and materials science (Abdel Hameed et al., 2020).
Synthesis of Fused Heterocyclic Compounds : This compound serves as a precursor in the synthesis of various fused heterocyclic compounds. These synthesized compounds have diverse applications in medicinal and organic chemistry due to their structural complexity and biological activity (Hecht & Werner, 1973).
Antioxidant Properties : Some derivatives have shown promising antioxidant activity, which could be beneficial in the development of new therapeutic agents or supplements (El‐Mekabaty, 2015).
Mechanism of Action
While the specific mechanism of action for 1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carbonitrile is not mentioned in the search results, pyrazolo[3,4-d]pyrimidines have been reported to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Future Directions
The future directions for research on 1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carbonitrile could involve further exploration of its biological activities, particularly its potential as a protein kinase inhibitor . Additionally, the development of new synthetic methods and the investigation of its mechanism of action could also be areas of future research.
properties
IUPAC Name |
1-phenylpyrazolo[3,4-d]pyrimidine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N5/c13-6-11-10-7-16-17(12(10)15-8-14-11)9-4-2-1-3-5-9/h1-5,7-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGKAYYYLDMGJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10983714 | |
Record name | 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10983714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
65143-08-0 | |
Record name | 1-Phenyl-1H-pyrazolo(3,4-d)pyrimidine-4-carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065143080 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10983714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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